2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
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Overview
Description
2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a combination of pyrazole, thiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
Pyridine Ring Attachment: Finally, the thiazole-pyrazole intermediate is coupled with a pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
- 2-{5-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
Uniqueness
The presence of the 4-fluorophenyl group in 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPGPZCLILWPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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